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Introduction

(R)-Zanubrutinib is a next-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor that
has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] It
forms a covalent bond with the Cys481 residue in the active site of BTK, leading to the
inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation
and survival of malignant B-cells.[1][2][3] Despite its effectiveness, the development of drug
resistance remains a clinical challenge. Acquired mutations in BTK, particularly at the C481 and
L528 positions, have been identified as mechanisms of resistance. However, a comprehensive,
unbiased understanding of the complete landscape of genes that can confer resistance to
Zanubrutinib is essential for developing effective combination therapies and next-generation
inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen
to identify novel genes whose loss confers resistance to (R)-Zanubrutinib. The application of
this technology allows for the systematic interrogation of the entire genome to uncover both
known and novel resistance mechanisms.
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Table 1: Hypothetical Top Gene Hits from a Genome-
Wide CRISPR Screen for (R)-Zanubrutinib Resistance
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Log2 Fold False
Gene Symbol Description Change p-value Discovery
(Enrichment) Rate (FDR)
Bruton's tyrosine
BTK ] 8.5 1.2e-15 2.5e-11
kinase
Phospholipase C
PLCG2 6.8 3.4e-12 4.1e-8
Gamma 2
TNF Receptor
TRAF3 Associated 5.2 7.1e-9 5.5e-5
Factor 3
NFKB Inhibitor
NFKBIA 4.9 1.5e-8 9.8e-5
Alpha
Phosphatidylinos
itol-4,5-
PIK3CD Bisphosphate 3- 4.5 3.2e-7 1.7e-4

Kinase Catalytic
Subunit Delta

LYN Proto-
Oncogene, Src

LYN ) ) 4.1 8.9e-7 3.9e-4
Family Tyrosine

Kinase

Inositol
INPP5D (SHIP1)  Polyphosphate- 3.8 2.4e-6 8.2e-4
5-Phosphatase D

Protein Tyrosine
Phosphatase

PTPN6 (SHP1) 3.5 7.6e-6 2.1e-3
Non-Receptor

Type 6

Suppressor of
SOCS3 Cytokine 3.2 1.8e-5 4.5e-3
Signaling 3
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TNF Alpha
A20 (TNFAIP3) Induced Protein 3.0 4.5e-5 9.7e-3
3

Table 2: Hypothetical Validation of Top Gene Hits by
Individual Knockout and IC50 Shift

Fold Change in IC50

Gene Knockout Cell Line o
(Zanubrutinib)

BTK TMD8 >50

PLCG2 TMD8 25.8

TRAF3 TMDS8 15.2

NFKBIA TMD8 12.5

PIK3CD TMD8 9.8

LYN TMDS8 7.6

WT (Control) TMD8 1.0

Experimental Protocols
Cell Line and Culture

A human B-cell lymphoma cell line, such as TMD8, which is sensitive to Zanubrutinib, should
be used. Cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified
atmosphere with 5% CO2.

Genome-Wide CRISPR-Cas9 Library and Lentivirus
Production

A commercially available genome-wide human CRISPR knockout library (e.g., GeCKO v2)
should be used. The library, consisting of a pool of plasmids each encoding a single guide RNA
(sgRNA), is amplified and packaged into lentiviral particles. To produce the lentivirus, HEK293T
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cells are co-transfected with the sgRNA library plasmids and lentiviral packaging plasmids (e.g.,
psPAX2 and pMD2.G). The viral supernatant is harvested 48 and 72 hours post-transfection,
filtered, and concentrated.

Lentiviral Transduction and Establishment of Cas9-
Expressing Cells

The target B-cell lymphoma cell line is first transduced with a lentivirus expressing Cas9
nuclease. Following transduction, cells are selected with an appropriate antibiotic (e.g.,
blasticidin) to establish a stable Cas9-expressing cell line.

CRISPR-Cas9 Knockout Screen

» Lentiviral Transduction of sgRNA Library: The Cas9-expressing cells are transduced with the
pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that
most cells receive a single sgRNA.

» Antibiotic Selection: Transduced cells are selected with puromycin to eliminate non-
transduced cells.

e Drug Selection: The surviving cell population is split into two groups: a control group treated
with vehicle (DMSO) and a treatment group treated with (R)-Zanubrutinib at a concentration
that inhibits the growth of approximately 80% of the cells (IC80).

e Cell Culture and Passaging: Both cell populations are cultured for 14-21 days to allow for the
enrichment of cells with resistance-conferring gene knockouts. The cell population should be
maintained at a sufficient number to ensure the representation of the entire sgRNA library.

e Genomic DNA Extraction: At the end of the selection period, genomic DNA is extracted from
both the control and Zanubrutinib-treated cell populations.

Next-Generation Sequencing (NGS) and Data Analysis

o Library Preparation for NGS: The sgRNA sequences integrated into the genomic DNA are
amplified by PCR. The PCR products are then prepared for next-generation sequencing.
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e Sequencing: The sgRNA libraries are sequenced on a high-throughput sequencing platform
(e.g., lllumina HiSeq).

» Data Analysis: The sequencing reads are aligned to the sgRNA library to determine the
abundance of each sgRNA in the control and treated populations. The log2 fold change of
each sgRNA is calculated, and statistical analysis (e.g., using MAGeCK) is performed to
identify sgRNAs that are significantly enriched in the Zanubrutinib-treated population. Genes
targeted by multiple enriched sgRNAs are considered high-confidence hits.

Validation of Candidate Genes

« Individual Gene Knockout: Top candidate genes identified from the screen are validated by
generating individual knockout cell lines using at least two different sgRNAs per gene.

e IC50 Determination: The half-maximal inhibitory concentration (IC50) of Zanubrutinib is
determined for each individual knockout cell line and compared to the wild-type control. A
significant increase in the IC50 value for a knockout cell line confirms that the loss of that
gene confers resistance to Zanubrutinib.

Mandatory Visualization
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Caption: Experimental workflow for the CRISPR-Cas9 screen.
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Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
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Caption: Logical flow of the CRISPR screen for resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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